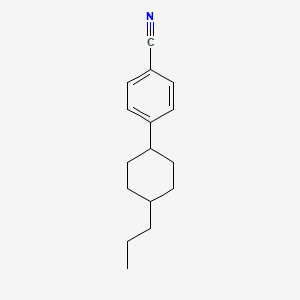

trans-4-(4-Propylcyclohexyl)benzonitrile

Description

The exact mass of the compound trans-4-(4-Propylcyclohexyl)benzonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality trans-4-(4-Propylcyclohexyl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-4-(4-Propylcyclohexyl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-propylcyclohexyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N/c1-2-3-13-4-8-15(9-5-13)16-10-6-14(12-17)7-11-16/h6-7,10-11,13,15H,2-5,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXUSEPRYHRDKFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70980446, DTXSID80886420 | |

| Record name | 4-(4-Propylcyclohexyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70980446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzonitrile, 4-(trans-4-propylcyclohexyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80886420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61203-99-4, 63834-44-6 | |

| Record name | Benzonitrile, 4-(trans-4-propylcyclohexyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061203994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonitrile, 4-(trans-4-propylcyclohexyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-(4-Propylcyclohexyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70980446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzonitrile, 4-(trans-4-propylcyclohexyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80886420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-(4-propylcyclohexyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.940 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to trans-4-(4-Propylcyclohexyl)benzonitrile: Structure, Synthesis, and Application in Nematic Liquid Crystal Technologies

For Immediate Release

This technical guide provides a comprehensive overview of trans-4-(4-Propylcyclohexyl)benzonitrile, a key component in nematic liquid crystal mixtures. Addressed to researchers, scientists, and professionals in drug development and materials science, this document details the molecule's chemical structure, physicochemical properties, a validated synthesis protocol, and its mechanism of action in display technologies.

Introduction: The Significance of a Calamitic Mesogen

Trans-4-(4-Propylcyclohexyl)benzonitrile, commonly referred to as PCH3, is a calamitic (rod-shaped) liquid crystal that exhibits a nematic phase at temperatures slightly above ambient conditions. Its molecular architecture, consisting of a rigid core and a flexible alkyl chain, is fundamental to its anisotropic properties. This unique characteristic allows for the manipulation of light, a principle that is the cornerstone of liquid crystal display (LCD) technology. The precise alignment of these molecules in response to an electric field enables the modulation of light transmission, forming the basis of the pixels in LCD screens.

Molecular Structure and Physicochemical Properties

The chemical structure of trans-4-(4-Propylcyclohexyl)benzonitrile is characterized by a propyl-substituted cyclohexane ring attached to a benzonitrile group in a trans configuration. This specific stereochemistry is crucial for maintaining the rod-like shape necessary for the formation of the nematic liquid crystal phase.

Table 1: Physicochemical Properties of trans-4-(4-Propylcyclohexyl)benzonitrile

| Property | Value | Source(s) |

| CAS Number | 61203-99-4 | [1] |

| Molecular Formula | C₁₆H₂₁N | [2] |

| Molecular Weight | 227.35 g/mol | [2] |

| Appearance | White to very pale yellow crystalline solid | [3] |

| Melting Point (Crystal to Nematic) | 316.33 K (43.18 °C) | |

| Nematic to Isotropic Transition (Clearing Point) | 319.09 K (45.94 °C) | |

| Purity | >98.0% (GC) | [3] |

The transition from a crystalline solid to a nematic liquid crystal, and subsequently to an isotropic liquid, are key parameters that define the operational temperature range of liquid crystal devices formulated with this compound.

Synthesis Protocol: A Validated Experimental Approach

The synthesis of trans-4-(4-Propylcyclohexyl)benzonitrile is most effectively achieved through the cyanation of a Grignard reagent derived from the corresponding bromo-substituted precursor. This method offers a reliable and scalable route to the target molecule.

Causality of Experimental Choices

The choice of a Grignard-based cyanation is predicated on its high yield and selectivity. The formation of the Grignard reagent from 4-(trans-4-propylcyclohexyl)bromobenzene provides a potent nucleophile that readily reacts with a cyanating agent. The use of an anhydrous solvent is critical to prevent the quenching of the highly reactive Grignard reagent. The subsequent purification by crystallization ensures a high-purity final product suitable for demanding applications in liquid crystal mixtures.

Step-by-Step Methodology

Step 1: Grignard Reagent Formation

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 eq).

-

Add a small crystal of iodine to activate the magnesium surface.

-

In the dropping funnel, place a solution of 4-(trans-4-propylcyclohexyl)bromobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Add a small portion of the bromide solution to the magnesium turnings and initiate the reaction by gentle heating if necessary.

-

Once the reaction has started (indicated by a color change and gentle reflux), add the remaining bromide solution dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Cyanation

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of p-toluenesulfonyl cyanide (1.1 eq) in anhydrous THF.

-

Add the p-toluenesulfonyl cyanide solution dropwise to the cooled Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

Step 3: Work-up and Purification

-

Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) to yield trans-4-(4-Propylcyclohexyl)benzonitrile as a white crystalline solid.

Experimental Workflow Diagram

Caption: Synthesis workflow for trans-4-(4-Propylcyclohexyl)benzonitrile.

Application in Nematic Liquid Crystal Displays

The utility of trans-4-(4-Propylcyclohexyl)benzonitrile in LCDs stems from its nematic liquid crystal phase and its positive dielectric anisotropy. In the nematic phase, the rod-like molecules exhibit long-range orientational order, aligning themselves, on average, along a common axis known as the director.

Mechanism of Action in a Twisted Nematic (TN) LCD Cell

-

OFF State (No Applied Voltage): In a typical twisted nematic (TN) LCD cell, the inner surfaces of the glass substrates are treated with a polymer alignment layer that is rubbed to create microgrooves. These grooves align the liquid crystal molecules adjacent to the surface. The two substrates are oriented with their rubbing directions at 90 degrees to each other. This forces the director of the liquid crystal to twist by 90 degrees through the thickness of the cell. Incident polarized light follows this twist, is rotated by 90 degrees, and passes through the second polarizer, resulting in a bright state.

-

ON State (Voltage Applied): When a voltage is applied across the cell, an electric field is generated. Due to its positive dielectric anisotropy, the permanent dipole moment of the benzonitrile group aligns with the electric field. This overcomes the gentle twisting force imposed by the alignment layers, and the liquid crystal molecules untwist and align themselves parallel to the electric field (perpendicular to the glass substrates). In this state, the polarized light is no longer guided by the twisted structure and is blocked by the second polarizer, creating a dark state.

Signaling Pathway in a TN-LCD Pixel

Caption: State transition of a TN-LCD pixel.

Conclusion

Trans-4-(4-Propylcyclohexyl)benzonitrile is a foundational material in the field of liquid crystal technology. Its well-defined chemical structure gives rise to the precise physicochemical properties required for the modulation of light in display applications. The synthesis of this molecule is achievable through established organometallic routes, yielding a high-purity product. A thorough understanding of its behavior within an electric field is paramount for the design and optimization of advanced liquid crystal displays and other photonic devices.

References

-

Aladdin. (n.d.). 4-(trans-4-Propylcyclohexyl)benzonitrile. Retrieved from [Link]

-

ChemBK. (2024). TRANS-4-(4'-N-PROPYLCYCLOHEXYL)-BENZONITRILE. Retrieved from [Link]

-

Organic Syntheses. (n.d.). trans-4-t-BUTYLCYCLOHEXANOL. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis. PubMed Central. Retrieved from [Link]

-

Google Patents. (n.d.). US3742014A - Preparation of benzonitriles. Retrieved from [4]

- Google Patents. (n.d.). US6875882B2 - Synthesis of benzonitriles from substituted benzoic acid.

Sources

- 1. SYNTHON Chemicals Shop | 4-(trans-4´-n-Propylcyclohexyl)benzonitrile | Liquid crystals reactive mesogens crown ethers calixarenes [shop.synthon-chemicals.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 4-(trans-4-Propylcyclohexyl)benzonitrile | 61203-99-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. US3742014A - Preparation of benzonitriles - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical Properties of trans-4-(4-Propylcyclohexyl)benzonitrile

This guide provides a comprehensive overview of the core physical properties of trans-4-(4-Propylcyclohexyl)benzonitrile, a nematic liquid crystal of significant interest to researchers, scientists, and professionals in drug development. This document is structured to deliver not just data, but also insights into the experimental methodologies and the scientific principles that govern the behavior of this fascinating molecule.

Introduction: The Significance of trans-4-(4-Propylcyclohexyl)benzonitrile

trans-4-(4-Propylcyclohexyl)benzonitrile, commonly referred to as PCH3, belongs to the homologous series of 4-(trans-4-alkylcyclohexyl)benzonitriles. These compounds are paradigmatic examples of calamitic (rod-like) liquid crystals, which exhibit a unique state of matter that is intermediate between a crystalline solid and an isotropic liquid. The defining characteristic of the nematic phase is the long-range orientational order of the constituent molecules, while lacking positional order.[1] This anisotropy in molecular arrangement gives rise to anisotropic physical properties, which are the cornerstone of their application in various technologies, most notably in liquid crystal displays (LCDs).

For researchers in materials science and drug development, understanding the physical properties of molecules like PCH3 is paramount. The liquid crystalline state can influence drug delivery systems, and the anisotropic environment of a nematic phase can be exploited for organizing guest molecules, a principle that has implications in templated synthesis and the study of molecular interactions.

Molecular Structure and Identification

The molecular structure of trans-4-(4-Propylcyclohexyl)benzonitrile is fundamental to its physical properties. It consists of a polar benzonitrile headgroup attached to a nonpolar, flexible propylcyclohexyl tail. This amphiphilic character, combined with its elongated, rigid shape, is the primary driver for the formation of the liquid crystalline phase.

Caption: Molecular Structure of PCH3

Table 1: Core Identification Properties

| Property | Value | Source(s) |

| Chemical Name | trans-4-(4-Propylcyclohexyl)benzonitrile | [2] |

| Common Name | PCH3 | [3] |

| CAS Number | 61203-99-4 | [2][3] |

| Molecular Formula | C₁₆H₂₁N | [2] |

| Molecular Weight | 227.35 g/mol | [2] |

| Appearance | White to almost white powder/lump | [2] |

Key Physical Properties

The physical properties of PCH3 are a direct consequence of its molecular structure and the intermolecular forces at play. These properties are not static but are highly dependent on temperature, especially around the phase transitions.

Table 2: Summary of Physical Properties

| Property | Value | Source(s) |

| Melting Point | 45 °C | [4] |

| Boiling Point | 351.8 ± 21.0 °C (Predicted) | |

| Density | 0.98 ± 0.1 g/cm³ (Predicted) | |

| Crystal to Nematic Transition | 43 °C | [3] |

| Enthalpy of Fusion (ΔfusH) | 0.26 kcal/mol (at 319 K) | [4] |

Liquid Crystalline Properties: The Heart of the Matter

The most defining characteristic of PCH3 is its ability to form a nematic liquid crystal phase. This phase exhibits a unique combination of fluidity and anisotropy, making it a fascinating subject of study and a versatile material for various applications.

Phase Transitions and Thermal Behavior

The transition between different phases of matter in liquid crystals is a thermodynamically driven process. For PCH3, the key transition is from the crystalline solid to the nematic liquid crystal phase. This transition is endothermic, as energy is required to overcome the lattice forces of the crystal.

A crucial parameter for any liquid crystal is its clearing point , the temperature at which it transitions from the anisotropic nematic phase to the isotropic liquid phase. For PCH3, the crystal to nematic transition occurs at 43°C.[3] The enthalpy of this transition provides insight into the energetics of the molecular ordering. The enthalpy of fusion for PCH3 has been determined to be 0.26 kcal/mol.[4]

The length of the alkyl chain in the PCHn series has a significant effect on the clearing point.[5] Generally, as the alkyl chain length increases, the clearing point also tends to increase, although there can be an "odd-even" effect where homologs with an even number of carbon atoms in the alkyl chain have a slightly higher clearing point than those with an odd number.[6]

Optical Anisotropy: Refractive Indices

In the nematic phase, the elongated molecules of PCH3 align, on average, along a common direction known as the director . This macroscopic alignment leads to optical anisotropy, meaning that the refractive index of the material depends on the polarization of light relative to the director.

-

Ordinary Refractive Index (nₒ): Experienced by light polarized perpendicular to the director.

-

Extraordinary Refractive Index (nₑ): Experienced by light polarized parallel to the director.

Dielectric Anisotropy

The polar nature of the nitrile group (-C≡N) in PCH3 gives the molecule a significant dipole moment. In the nematic phase, the alignment of these dipoles can be influenced by an external electric field. The dielectric permittivity of the material, like the refractive index, is anisotropic.

-

Perpendicular Dielectric Permittivity (ε⊥): Measured when the electric field is perpendicular to the director.

-

Parallel Dielectric Permittivity (ε∥): Measured when the electric field is parallel to the director.

The dielectric anisotropy (Δε = ε∥ - ε⊥) determines how the liquid crystal will align in an electric field. For PCH3, the strong dipole moment along the long molecular axis results in a positive dielectric anisotropy (Δε > 0). This means that the molecules will tend to align parallel to an applied electric field. The magnitude of Δε is influenced by the molecular dipole moment and the degree of orientational order. In homologous series of liquid crystals with a terminal cyano group, the dielectric anisotropy is generally positive and its value can be influenced by the length of the alkyl chain, which can affect the molecular packing and ordering.[8][9]

Viscoelastic Properties

The nematic phase, being a fluid, exhibits viscosity. However, due to the orientational order, the viscosity is anisotropic. Furthermore, the orientational order can be distorted by external forces, and the material will respond elastically to restore its uniform alignment. This combination of viscous and elastic behavior is termed viscoelasticity .

The elastic properties are described by three Frank elastic constants :

-

Splay (K₁₁): Resistance to bending of the director field.

-

Twist (K₂₂): Resistance to twisting of the director field.

-

Bend (K₃₃): Resistance to bending of the director field.

These constants are crucial for understanding the response of the liquid crystal to confinement and external fields. The viscoelastic properties are highly dependent on molecular shape and intermolecular interactions. For calamitic liquid crystals like PCH3, the viscoelastic ratios are important for determining the switching speeds in display applications.

Experimental Protocols and Methodologies

The accurate determination of the physical properties of PCH3 requires specialized experimental techniques. The choice of a particular method is dictated by the property being measured and the phase of the material.

Thermal Analysis: Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining the temperatures and enthalpies of phase transitions.

Experimental Workflow: DSC Analysis

Caption: Workflow for Refractive Index Measurement

Causality Behind Experimental Choices: Heating the sample to the isotropic phase initially ensures that any crystalline memory is erased. The alignment of the sample is critical; without a uniform director orientation, a well-defined boundary for total internal reflection will not be observed, making accurate measurements of nₑ and nₒ impossible.

Dielectric Spectroscopy

Dielectric spectroscopy is used to measure the dielectric permittivity of a material as a function of frequency. For liquid crystals, this technique is adapted to measure the anisotropic dielectric properties.

Experimental Workflow: Dielectric Anisotropy Measurement

Caption: Workflow for Dielectric Anisotropy Measurement

Causality Behind Experimental Choices: The surface treatment of the cell is the most critical step as it dictates the initial alignment of the liquid crystal director. By using two different alignment configurations (planar and homeotropic), both components of the dielectric permittivity can be measured. The use of a low-frequency AC field is to probe the orientational polarization of the permanent dipoles without causing significant ionic conduction.

Conclusion

trans-4-(4-Propylcyclohexyl)benzonitrile is a model system for understanding the fundamental physical properties of nematic liquid crystals. Its well-defined molecular structure gives rise to a rich set of temperature-dependent physical behaviors, from its thermal phase transitions to its anisotropic optical and dielectric properties. For researchers and scientists, a thorough understanding of these properties, and the experimental techniques used to measure them, is essential for harnessing the potential of this and similar materials in advanced applications. This guide has provided a detailed overview of the core physical properties of PCH3, grounded in established scientific principles and experimental methodologies, to serve as a valuable resource for the scientific community.

References

Sources

- 1. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 2. 4-(trans-4-Propylcyclohexyl)benzonitrile | 61203-99-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. SYNTHON Chemicals Shop | 4-(trans-4´-n-Propylcyclohexyl)benzonitrile | Liquid crystals reactive mesogens crown ethers calixarenes [shop.synthon-chemicals.com]

- 4. trans-4-(4-propylcyclohexyl)benzonitrile [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effect of Alkyl Chain Length on the Phase Situation of Glass-Forming Liquid Crystals | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Comparative Study of the Optical and Dielectric Anisotropy of a Difluoroterphenyl Dimer and Trimer Forming Two Nematic Phases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(trans-4-Propylcyclohexyl)benzonitrile (CAS 61203-99-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(trans-4-Propylcyclohexyl)benzonitrile, identified by CAS number 61203-99-4, is a bifunctional organic molecule featuring a rigid cyanobiphenyl core structure and a flexible propylcyclohexyl tail. While historically recognized for its applications in materials science, particularly as a component of liquid crystal displays, recent research into the broader class of cyanobiphenyl derivatives has unveiled intriguing biological activities. This has sparked interest in its potential as a scaffold or lead compound in drug discovery, especially in the context of neurodegenerative diseases. This technical guide provides a comprehensive overview of the core properties of 4-(trans-4-propylcyclohexyl)benzonitrile, from its fundamental physicochemical characteristics to its synthesis, analytical characterization, and emerging applications in the pharmaceutical sciences.

Chemical and Physical Properties

The unique molecular architecture of 4-(trans-4-propylcyclohexyl)benzonitrile, consisting of a polar benzonitrile head and a nonpolar, sterically significant propylcyclohexyl tail, dictates its distinct physicochemical properties. These properties are crucial for understanding its behavior in both chemical and biological systems.

Table 1: Physicochemical Properties of 4-(trans-4-Propylcyclohexyl)benzonitrile

| Property | Value | Source(s) |

| CAS Number | 61203-99-4 | [1][2][3] |

| Molecular Formula | C₁₆H₂₁N | [1][3] |

| Molecular Weight | 227.35 g/mol | [1] |

| Appearance | White to off-white crystalline powder or solid | [1][4] |

| Melting Point | 43-47 °C | [1][2] |

| Boiling Point | 351.8 ± 21.0 °C at 760 mmHg (Predicted) | N/A |

| Density | 0.98 ± 0.1 g/cm³ (Predicted) | N/A |

| Solubility | Soluble in methanol and other organic solvents. Insoluble in water. | [1] |

| InChI Key | XXUSEPRYHRDKFV-CTYIDZIISA-N | [1][4] |

Synthesis of 4-(trans-4-Propylcyclohexyl)benzonitrile

The synthesis of 4-(trans-4-propylcyclohexyl)benzonitrile can be approached through several established organic chemistry methodologies. The key transformations typically involve the formation of the C-C bond between the cyclohexane and benzene rings, and the introduction of the nitrile group. Two common strategies are outlined below.

Strategy 1: Suzuki Coupling followed by Nitrile Introduction

This approach involves the palladium-catalyzed Suzuki cross-coupling reaction to form the biphenyl-like core, followed by the introduction of the nitrile group.

Experimental Protocol:

Step 1: Suzuki-Miyaura Coupling

-

To a solution of 4-bromobenzonitrile (1.0 eq) and (trans-4-propylcyclohexyl)boronic acid (1.1 eq) in a suitable solvent system (e.g., a 3:1 mixture of toluene and ethanol) is added an aqueous solution of a base, typically 2M sodium carbonate (3.0 eq).

-

The mixture is degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

A palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq), is added, and the mixture is heated to reflux (typically 80-90 °C) under an inert atmosphere.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 4-(trans-4-propylcyclohexyl)benzonitrile.

Causality Behind Experimental Choices:

-

The choice of a palladium catalyst is critical for the efficiency of the C-C bond formation. Pd(PPh₃)₄ is a commonly used, versatile catalyst for Suzuki couplings.[5]

-

The base is essential for the activation of the boronic acid and the regeneration of the active palladium catalyst.[6]

-

Degassing the reaction mixture is crucial to remove oxygen, which can oxidize and deactivate the palladium catalyst.

Diagram of Suzuki-Miyaura Coupling Mechanism:

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Strategy 2: Rosenmund–von Braun Reaction

This method involves the direct cyanation of an aryl halide using copper(I) cyanide.

Experimental Protocol:

-

In a dry, inert atmosphere, 4-bromo(trans-4-propylcyclohexyl)benzene (1.0 eq) and copper(I) cyanide (1.2 eq) are combined in a high-boiling polar solvent such as DMF or NMP.

-

The reaction mixture is heated to a high temperature (typically 150-200 °C) and stirred vigorously.

-

The reaction is monitored by TLC or GC-MS.

-

Upon completion, the reaction mixture is cooled and poured into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes.

-

The mixture is then extracted with an organic solvent (e.g., toluene or ethyl acetate).

-

The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography or recrystallization to yield 4-(trans-4-propylcyclohexyl)benzonitrile.[7]

Causality Behind Experimental Choices:

-

The Rosenmund–von Braun reaction is a classic method for the synthesis of aryl nitriles from aryl halides.[8][9]

-

The use of a high-boiling polar solvent is necessary to achieve the high temperatures required for the reaction and to dissolve the reactants.

-

The workup with ferric chloride and acid is a standard procedure to break down the copper-containing byproducts and facilitate product isolation.

Analytical Characterization

The identity and purity of 4-(trans-4-propylcyclohexyl)benzonitrile are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

-

δ 7.60 (d, J = 8.2 Hz, 2H): Aromatic protons ortho to the nitrile group.

-

δ 7.35 (d, J = 8.2 Hz, 2H): Aromatic protons meta to the nitrile group.

-

δ 2.55 (tt, J = 12.0, 3.0 Hz, 1H): Methine proton on the benzene-substituted carbon of the cyclohexane ring.

-

δ 1.90-1.80 (m, 4H): Methylene protons on the cyclohexane ring adjacent to the substituted carbons.

-

δ 1.50-1.20 (m, 5H): Remaining methylene and methine protons of the cyclohexane ring.

-

δ 1.30-1.20 (m, 2H): Methylene protons of the propyl group.

-

δ 0.90 (t, J = 7.3 Hz, 3H): Methyl protons of the propyl group.

¹³C NMR (100 MHz, CDCl₃):

-

δ 147.0: Quaternary carbon of the benzene ring attached to the cyclohexane.

-

δ 132.5: Aromatic CH carbons ortho to the nitrile group.

-

δ 127.0: Aromatic CH carbons meta to the nitrile group.

-

δ 119.0: Nitrile carbon.

-

δ 110.5: Quaternary carbon of the benzene ring attached to the nitrile group.

-

δ 44.5: Methine carbon of the cyclohexane ring attached to the benzene ring.

-

δ 39.5, 34.5, 33.5, 29.5, 20.0, 14.5: Carbons of the cyclohexane and propyl groups.

Chromatographic Methods

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 10 minutes.

-

MS Detector: Electron ionization (EI) at 70 eV. The mass spectrum will show a molecular ion peak (M⁺) at m/z 227, along with characteristic fragmentation patterns.

High-Performance Liquid Chromatography (HPLC):

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically used.

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. For example, 80:20 (v/v) acetonitrile:water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the benzonitrile chromophore absorbs, typically around 230-240 nm.

-

Retention Time: The retention time will depend on the exact conditions but will be consistent for a pure sample.

Applications in Drug Development

While 4-(trans-4-propylcyclohexyl)benzonitrile itself is not an approved drug, its core structure is present in molecules that have shown significant biological activity, making it a valuable starting point or fragment for medicinal chemistry programs. The primary area of interest is in the treatment of neurodegenerative diseases, particularly Alzheimer's disease.

Multi-Target Approach for Alzheimer's Disease

Recent research has focused on the development of multi-target-directed ligands (MTDLs) for complex diseases like Alzheimer's. The cyanobiphenyl scaffold has emerged as a promising platform for designing such agents. Derivatives of this scaffold have been shown to exhibit inhibitory activity against key targets implicated in the pathophysiology of Alzheimer's disease.[8][10]

4.1.1. Cholinesterase Inhibition

-

Mechanism of Action: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that break down the neurotransmitter acetylcholine. Inhibition of these enzymes increases the levels of acetylcholine in the brain, which is a key therapeutic strategy for managing the cognitive symptoms of Alzheimer's disease. Cyanobiphenyl derivatives have been identified as inhibitors of both AChE and BChE.[8]

Diagram of Cholinesterase Inhibition:

Caption: Inhibition of acetylcholine hydrolysis by cyanobiphenyl derivatives.

4.1.2. Histamine H₃ Receptor Antagonism

-

Mechanism of Action: The histamine H₃ receptor is a presynaptic autoreceptor in the central nervous system that negatively regulates the release of several neurotransmitters, including acetylcholine and histamine. Antagonism of the H₃ receptor can therefore enhance the release of these pro-cognitive neurotransmitters. The cyanobiphenyl scaffold has been incorporated into potent and selective H₃ receptor antagonists.[8][9][11]

Diagram of H₃ Receptor Antagonism:

Caption: Mechanism of H₃ receptor antagonism by cyanobiphenyl derivatives.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of 4-(trans-4-propylcyclohexyl)benzonitrile has not been extensively studied. However, based on its structure, some general predictions can be made. Its lipophilic nature suggests good absorption after oral administration, but also potential for significant first-pass metabolism. The nitrile group can be metabolized to a carboxylic acid, and the alkyl chain can undergo oxidation. Further in silico and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies are necessary to fully characterize its pharmacokinetic properties and guide the design of new drug candidates.[12][13][14]

Safety and Toxicology

Conclusion

4-(trans-4-Propylcyclohexyl)benzonitrile is a molecule with a rich history in materials science that is now gaining attention for its potential in drug discovery. Its straightforward synthesis and the demonstrated biological activity of its structural class make it an attractive starting point for the development of novel therapeutics, particularly for neurodegenerative disorders. This guide has provided a comprehensive overview of its core properties, synthesis, and analytical characterization, laying a foundation for further research and development in the pharmaceutical sciences. As our understanding of the complex biology of diseases like Alzheimer's evolves, the exploration of versatile scaffolds such as the cyanobiphenyl core will be crucial in the quest for new and effective treatments.

References

-

Godyń, J., Malawska, B., & Bajda, M. (2021). Cyanobiphenyls: Novel H3 receptor ligands with cholinesterase and MAO B inhibitory activity as multitarget compounds for potential treatment of Alzheimer's disease. Bioorganic Chemistry, 114, 105129. [Link]

-

Godyń, J., Malawska, B., & Bajda, M. (2021). Cyanobiphenyls: Novel H3 receptor ligands with cholinesterase and MAO B inhibitory activity as multitarget compounds for potential treatment of Alzheimer's disease. CoLab, [Link]

-

Organic Chemistry Portal. Rosenmund-von Braun Reaction. [Link]

-

SynArchive. Rosenmund-von Braun Reaction. [Link]

-

Koelsch, C. F., & Whitney, A. G. (1941). THE ROSENMUND-von BRAUN NITRILE SYNTHESIS. The Journal of Organic Chemistry, 06(6), 795–803. [Link]

-

Myers, A. G. The Suzuki Reaction. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

Hall, D. G. (2011). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Structure and Bonding, 140, 1-45. [Link]

-

Royal Society of Chemistry. Supplementary Information. [Link]

-

Aladdin. 4-(trans-4-Propylcyclohexyl)benzonitrile. [Link]

-

SpectraBase. Benzonitrile, 4-(4-pentylcyclohexyl)-. [Link]

-

Taylor & Francis Online. 4'-pentyl-4-cyanobiphenyl - 5CB. [Link]

-

ResearchGate. Synthesis and Pharmacokinetic Profiling (ADME/Tox) of Diamine-Furil Schiff Base Derivatives for Drug Development. [Link]

-

Frontiers. The evaluation of ADME and pharmacokinetic properties of decoquinate derivatives for the treatment of malaria. [Link]

-

PubMed. Pharmacokinetics and ADME characterizations of antibody-drug conjugates. [Link]

-

MDPI. An Investigational Study on the Role of ADME Agents' Genetic Variation on DD217 Pharmacokinetics and Safety Profile. [Link]

-

Organic Syntheses. Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. [Link]

-

PubMed Central. Pharmacokinetics and ADME characterizations of antibody-drug conjugates. [Link]

-

PubMed. Liquid crystal properties of the n-alkyl-cyanobiphenyl series from atomistic simulations with ab initio derived force fields. [Link]

-

NIH. The good, the bad and the ugly faces of cyanobiphenyl mesogens in selected tracks of fundamental and applied liquid crystal research. [Link]

-

PubMed. A case study on quantitative in vitro to in vivo extrapolation for environmental esters: Methyl-, propyl- and butylparaben. [Link]

Sources

- 1. 4-(trans-4-Propylcyclohexyl)benzonitrile | 61203-99-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. Nanoscale Events on Cyanobiphenyl-Based Self-Assembled Droplets Triggered by Gas Analytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TRANS-4-(4-PROPYL-CYCLOHEXYL)-BENZONITRILE | CymitQuimica [cymitquimica.com]

- 4. en.odoo.aladdin-e.com [en.odoo.aladdin-e.com]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Rosenmund-von Braun Reaction [organic-chemistry.org]

- 8. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]

- 9. synarchive.com [synarchive.com]

- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | The evaluation of ADME and pharmacokinetic properties of decoquinate derivatives for the treatment of malaria [frontiersin.org]

- 14. Pharmacokinetics and ADME characterizations of antibody-drug conjugates. | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to trans-4-(4-Propylcyclohexyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, I've witnessed the pivotal role that well-characterized molecules play in the advancement of material science and drug discovery. The compound trans-4-(4-Propylcyclohexyl)benzonitrile is a prime example of a molecule whose specific physicochemical properties are integral to its applications. This guide is designed to provide a comprehensive technical overview for professionals who require a deep understanding of this compound. We will delve into its core characteristics, synthesis, and applications, moving beyond simple data points to explain the underlying scientific principles.

Core Molecular Profile

trans-4-(4-Propylcyclohexyl)benzonitrile is an organic compound notable for its use in the field of liquid crystals.[1][2] Its rigid, elongated structure is a key determinant of its liquid crystalline properties.

Molecular Structure and Weight

The molecular structure consists of a propyl-substituted cyclohexane ring attached to a benzonitrile group. The "trans" configuration indicates that the propyl group and the benzonitrile group are on opposite sides of the cyclohexane ring, contributing to a more linear molecular shape.

Table 1: Key Molecular Identifiers

| Identifier | Value | Source |

| Molecular Formula | C₁₆H₂₁N | [3] |

| Molecular Weight | 227.35 g/mol | [3][4][5][6] |

| CAS Number | 61203-99-4 | [3][4][5][6] |

| InChI Key | XXUSEPRYHRDKFV-CTYIDZIISA-N | [3][4] |

The precise molecular weight is a fundamental parameter for all quantitative analyses, from reaction stoichiometry to the preparation of solutions of known concentration.

Physicochemical Properties

The physical and chemical properties of trans-4-(4-Propylcyclohexyl)benzonitrile are direct consequences of its molecular structure.

Table 2: Physicochemical Data

| Property | Value | Source |

| Appearance | White to very pale yellow crystalline powder/solid | [4][5] |

| Melting Point | 45 °C | [5][7] |

| Boiling Point | 351.8 °C at 760 mmHg | [5] |

| Flash Point | 167.4 °C | [5] |

| Purity | Typically >98.0% (GC) | [6][7] |

| Storage Temperature | Room temperature, recommended in a cool, dark place (<15°C) | [6][8] |

The distinct melting point is indicative of a well-defined crystalline structure. The high boiling point reflects the molecule's relatively large size and the intermolecular forces present.

Synthesis and Characterization

The synthesis of trans-4-(4-Propylcyclohexyl)benzonitrile is a multi-step process that requires careful control of stereochemistry to ensure the desired "trans" isomer is the major product. While specific proprietary synthesis routes are common, a general conceptual pathway can be outlined.

Conceptual Synthesis Workflow

A plausible synthetic route involves the coupling of a propylcyclohexyl-containing moiety with a benzonitrile precursor. The stereochemistry is often controlled during the formation of the substituted cyclohexane ring.

Caption: Conceptual workflow for the synthesis of trans-4-(4-Propylcyclohexyl)benzonitrile.

Causality in Experimental Choices:

-

Stereoselective Hydrogenation: The choice of catalyst and reaction conditions during the hydrogenation step is critical to achieving a high yield of the trans isomer. This is because the trans isomer has a more stable, lower-energy conformation.

-

Purification: Recrystallization is often an effective final purification step due to the compound's crystalline nature. The choice of solvent is crucial to obtain high purity crystals.

Analytical Characterization

To confirm the identity and purity of the synthesized compound, a suite of analytical techniques is employed.

Step-by-Step Protocol for Quality Control:

-

Gas Chromatography (GC):

-

Objective: To determine the purity of the sample.

-

Method: A small amount of the sample is dissolved in a suitable solvent (e.g., methanol) and injected into the GC. The retention time and peak area are compared to a known standard. A purity of >98.0% is typically required.[6]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To confirm the molecular structure.

-

Method: ¹H and ¹³C NMR spectra are acquired. The chemical shifts, splitting patterns, and integration values must be consistent with the structure of trans-4-(4-Propylcyclohexyl)benzonitrile.

-

-

Mass Spectrometry (MS):

-

Objective: To confirm the molecular weight.

-

Method: The sample is analyzed by a mass spectrometer to determine the mass-to-charge ratio of the molecular ion, which should correspond to the calculated molecular weight of 227.35.

-

Applications in Liquid Crystal Technology

The primary application of trans-4-(4-Propylcyclohexyl)benzonitrile is as a component in nematic liquid crystal mixtures.[1]

The Role in Nematic Liquid Crystals

Nematic liquid crystals are a phase of matter where the molecules have long-range orientational order but no long-range positional order.[2] This means the molecules tend to align in the same direction, a property that can be manipulated by an external electric field. This is the fundamental principle behind many liquid crystal displays (LCDs).[2]

The elongated shape and dielectric anisotropy of trans-4-(4-Propylcyclohexyl)benzonitrile make it a valuable component in these mixtures. It helps to define the operating temperature range and the electro-optical switching properties of the final liquid crystal display.

Caption: Relationship between molecular properties and application in LCDs.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling trans-4-(4-Propylcyclohexyl)benzonitrile.

-

Hazard Classification: It is classified as harmful if swallowed and may cause skin and eye irritation.[5][9]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[5]

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5]

-

Skin: Wash with plenty of water.

-

Ingestion: Do NOT induce vomiting. Call a physician.

-

Inhalation: Remove person to fresh air.

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed.

Always consult the latest Safety Data Sheet (SDS) for comprehensive safety information.[5][10]

Conclusion

trans-4-(4-Propylcyclohexyl)benzonitrile is a well-defined molecule with specific properties that make it highly suitable for applications in liquid crystal technology. A thorough understanding of its molecular weight, physicochemical properties, synthesis, and safe handling is essential for researchers and developers working in this field. The information presented in this guide provides a solid foundation for the effective and safe utilization of this important compound.

References

-

Oakwood Chemical. 4-(trans-4-n-Pentylcyclohexyl)benzonitrile. [Link]

-

SDS Manager. 4-(trans-4-Propylcyclohexyl)benzonitrile SDS. [Link]

-

PubChem. Benzonitrile, 4-(4-propyl-1-cyclohexen-1-yl)-. [Link]

-

NIST WebBook. trans-4-(4-propylcyclohexyl)benzonitrile. [Link]

-

PubChem. 4-(trans-4-Butylcyclohexyl)benzonitrile. [Link]

-

Aladdin. 4-(trans-4-Propylcyclohexyl)benzonitrile. [Link]

-

MDPI. Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing Liquid Crystal Precursor. [Link]

-

ResearchGate. Structure of 4-(trans-4-pentylcyclohexyl)benzonitrile. [Link]

-

Polish Pharmaceutical Society. SYNTHESIS OF OPTICALLY ACTIVE TRANS 4-CYCLOHEXYL-L-PROLINE AS AN INTERMEDIATE PRODUCT IN THE PREPARATION OF FOSINOPRIL. [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). Synthesis of cis/trans-dihydrochromenones via a photoinduced rearrangement of 4-phenyl-3-aryl/cyclohexenylcoumarins. [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. Buy trans-4-(4-Pentylcyclohexyl)benzonitrile | 61204-01-1 [smolecule.com]

- 3. TRANS-4-(4-PROPYL-CYCLOHEXYL)-BENZONITRILE | CymitQuimica [cymitquimica.com]

- 4. 4-(trans-4-propylcyclohexyl)benzonitrile | 61203-99-4 [sigmaaldrich.com]

- 5. chemscene.com [chemscene.com]

- 6. 4-(trans-4-Propylcyclohexyl)benzonitrile | 61203-99-4 | TCI AMERICA [tcichemicals.com]

- 7. 4-(trans-4-Propylcyclohexyl)benzonitrile 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 8. 4-(trans-4-Propylcyclohexyl)benzonitrile | 61203-99-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. 4-(trans-4-Butylcyclohexyl)benzonitrile | C17H23N | CID 109062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-(trans-4-Propylcyclohexyl)benzonitrile SDS - Preuzmite i pretplatite se na ažuriranja [sdsmanager.com]

dielectric anisotropy of propylcyclohexyl benzonitrile compounds

An In-Depth Technical Guide to the Dielectric Anisotropy of Propylcyclohexyl Benzonitrile Liquid Crystals

Abstract

This technical guide provides a comprehensive exploration of the dielectric anisotropy (Δε) of propylcyclohexyl benzonitrile (PCH) compounds, a critical class of materials in modern liquid crystal (LC) technology. We delve into the fundamental principles governing dielectric anisotropy, grounded in the Maier-Meier theory, and dissect the specific molecular architecture of PCH compounds to elucidate the structure-property relationships that result in their characteristically high positive Δε. This document is intended for researchers, materials scientists, and engineers in drug development and display technology, offering detailed experimental protocols for the measurement of dielectric permittivity, quantitative data on key PCH compounds, and insights into their application in electro-optical devices. By synthesizing theoretical foundations with practical methodologies, this guide serves as an authoritative resource for understanding and harnessing the dielectric properties of these versatile liquid crystals.

Chapter 1: Foundational Principles of Dielectric Anisotropy in Nematic Liquid Crystals

Introduction to Liquid Crystals and the Nematic Phase

Liquid crystals (LCs) represent a unique state of matter that exists between the crystalline solid and the isotropic liquid phases.[1][2] This state is characterized by the long-range orientational order of its constituent molecules, while lacking long-range positional order, which gives the material fluid-like properties.[1][2] The most common and simplest liquid crystal phase is the nematic (N) phase, where the elongated, rod-like molecules (mesogens) tend to align, on average, along a common axis known as the director (n ).[3] This spontaneous orientational order is the origin of the profound anisotropy observed in the material's physical properties, including its dielectric response.

Defining Dielectric Permittivity and Anisotropy (Δε)

Dielectric permittivity (ε) is a measure of a material's ability to store electrical energy in an applied electric field. In an isotropic material, this property is a simple scalar. However, in an anisotropic medium like a nematic liquid crystal, the response to an electric field depends on the field's orientation relative to the director.[1]

This leads to two principal dielectric permittivity components:

-

Parallel Permittivity (ε∥): Measured when the electric field is applied parallel to the liquid crystal director (E ∥n ).

-

Perpendicular Permittivity (ε⊥): Measured when the electric field is applied perpendicular to the director (E ⊥n ).

The dielectric anisotropy (Δε) is the difference between these two principal values:

Δε = ε∥ - ε⊥

The sign and magnitude of Δε are among the most critical parameters for selecting a liquid crystal for a specific application, as they dictate how the molecules will orient in an electric field.[1][2]

The Significance of Positive and Negative Dielectric Anisotropy

The sign of the dielectric anisotropy determines the alignment behavior of the nematic director in response to an external electric field:

-

Positive Dielectric Anisotropy (Δε > 0): When ε∥ is greater than ε⊥, the LC molecules possess a permanent dipole moment that is, on average, aligned more along the long molecular axis. To minimize energy, these molecules will align themselves parallel to an applied electric field.[4] Propylcyclohexyl benzonitrile compounds are a prime example of materials with high positive Δε.

-

Negative Dielectric Anisotropy (Δε < 0): When ε⊥ is greater than ε∥, the net dipole moment is oriented more towards the perpendicular of the long molecular axis. Consequently, these molecules will align themselves perpendicular to an applied electric field.[4][5][6]

This field-induced reorientation is the fundamental principle behind the operation of most liquid crystal displays (LCDs) and other electro-optical devices.[5][7]

The Maier-Meier Theory: A Theoretical Framework for Δε

To understand the molecular origins of dielectric anisotropy, we turn to the Maier-Meier theory.[8][9][10] This model provides a crucial link between the macroscopic dielectric constants (ε∥ and ε⊥) and the microscopic molecular parameters of the liquid crystal mesogens. The theory expresses the principal permittivities as a function of molecular polarizability, the permanent dipole moment, and the degree of orientational order.

According to the Maier-Meier equations, the dielectric anisotropy (Δε) is primarily dependent on[6]:

-

Molecular number density (N): The number of molecules per unit volume.

-

Cavity field factor (h) and reaction field factor (F): Terms that account for the interaction of a molecule with its surrounding dielectric medium.

-

Polarizability Anisotropy (Δα): The difference in molecular polarizability along the long and short molecular axes. This term reflects how easily the electron cloud of the molecule is distorted by an electric field.

-

Permanent Dipole Moment (μ): The magnitude of the molecule's inherent dipole moment.

-

Angle (β): The angle between the total permanent dipole moment vector (μ) and the long axis of the molecule.

-

Order Parameter (S): A measure of the degree of long-range orientational order in the nematic phase.

The theory elegantly shows that a large, positive Δε is achieved when a molecule has a strong dipole moment (large μ) that is closely aligned with the long molecular axis (small β).[8][9] This insight is the cornerstone of designing liquid crystal materials for specific applications.

Chapter 2: The Molecular Architecture of Propylcyclohexyl Benzonitrile (PCH) Compounds

The remarkable dielectric properties of propylcyclohexyl benzonitrile (PCH) compounds stem directly from their specific molecular design. Each component of the molecule is deliberately chosen to contribute to a desirable set of physical properties, including a wide nematic temperature range, low viscosity, and, most importantly, a high positive dielectric anisotropy.

Core Structure: The Phenylcyclohexyl Moiety

The core of a PCH molecule consists of a benzene ring linked to a cyclohexane ring. This two-ring structure provides the necessary rigidity and linearity for the formation of a stable nematic phase over a broad range of temperatures. The cyclohexyl ring, being saturated, helps to lower the melting point and reduce the rotational viscosity compared to analogous biphenyl compounds, which is advantageous for achieving fast switching times in display devices.

The Propyl Tail (C3H7)

Attached to the cyclohexane ring is a flexible alkyl chain, in this case, a propyl group. The length and conformation of this alkyl tail are critical for modulating the mesomorphic properties of the material. The propyl chain helps to disrupt crystal packing in the solid state, further lowering the melting point, while maintaining the rod-like shape required for the nematic phase.

The Benzonitrile Group (-C≡N): The Key to High Positive Dielectric Anisotropy

The defining feature of PCH compounds is the terminal benzonitrile group. The cyano (-C≡N) substituent is strongly polar and possesses a large dipole moment (~4 Debye).[11] Crucially, this dipole moment is directed almost perfectly along the long molecular axis.

Recalling the Maier-Meier theory, this molecular arrangement is the ideal recipe for a large, positive dielectric anisotropy. The large magnitude of the dipole moment (μ) and the small angle (β) it makes with the molecular axis work synergistically to make ε∥ significantly larger than ε⊥, resulting in a high positive Δε. This is why cyanobiphenyl and related cyclohexyl compounds have been workhorse materials in the LCD industry for decades.[12][13]

Structure-Property Synopsis

The relationship between the molecular components of a typical PCH compound, such as 4-(trans-4-propylcyclohexyl)benzonitrile, and its physical properties is summarized below.

| Molecular Component | Chemical Structure | Primary Contribution to Properties |

| Propyl Tail | -CH₂CH₂CH₃ | Lowers melting point, influences viscosity and nematic range. |

| Cyclohexyl Ring | -C₆H₁₀- | Provides rigidity, contributes to a wide nematic range, lowers viscosity compared to a second benzene ring. |

| Phenyl Ring | -C₆H₄- | Core structural element, provides rigidity and contributes to polarizability anisotropy. |

| Cyano Group | -C≡N | Creates a large permanent dipole moment along the molecular axis, resulting in high positive dielectric anisotropy (Δε > 0). |

Chapter 3: Experimental Determination of Dielectric Anisotropy

The accurate measurement of dielectric anisotropy is essential for material characterization and quality control. The technique used is dielectric spectroscopy, which measures the complex dielectric permittivity of a material as a function of frequency.[14][15]

Principle of Measurement: Capacitance of an Anisotropic Medium

The core principle involves treating the liquid crystal as the dielectric material in a parallel plate capacitor. The capacitance (C) of the cell is measured, and the permittivity (ε) is calculated using the formula:

C = ε * (A / d)

where A is the electrode area and d is the cell gap thickness. Because the liquid crystal is anisotropic, the measured capacitance will depend on the orientation of the molecules relative to the applied electric field. By preparing cells that enforce a specific molecular alignment, we can isolate and measure ε∥ and ε⊥.

Experimental Setup

A typical setup for dielectric spectroscopy of liquid crystals includes:

-

Impedance Analyzer or LCR Meter: To measure the capacitance and loss tangent of the LC cell over a range of frequencies.

-

Liquid Crystal Cell: Composed of two parallel glass plates coated with transparent electrodes (usually Indium Tin Oxide, ITO). The inner surfaces are treated with an alignment layer.[2][16]

-

Alignment Layers: A thin polymer layer (e.g., polyimide) is applied to the electrodes and is typically rubbed or photo-aligned to induce a specific, uniform orientation of the LC molecules at the surface.[17]

-

Temperature Controller/Hot Stage: To precisely control and vary the sample temperature, as dielectric properties are strongly temperature-dependent.[16]

-

Shielded Cables: To minimize electromagnetic interference and ensure accurate measurements.[16]

Protocol 1: Measurement of Perpendicular Permittivity (ε⊥)

This measurement requires the LC director to be aligned perpendicular to the probing electric field.

Step-by-Step Methodology:

-

Cell Preparation: Use a liquid crystal cell with a planar alignment layer. This layer forces the LC molecules to align parallel to the glass substrates.

-

Cell Filling: Fill the cell with the PCH compound in its isotropic phase (by heating) to ensure uniform filling and alignment. The cell is then slowly cooled into the nematic phase.

-

Setup Connection: Place the filled cell in the temperature-controlled hot stage and connect the ITO electrodes to the impedance analyzer.

-

Measurement: Apply a low-amplitude AC voltage across the cell. The electric field will be perpendicular to the glass plates and therefore perpendicular to the aligned LC molecules.

-

Data Acquisition: Measure the capacitance (C⊥) as a function of frequency (typically from 100 Hz to 1 MHz).[6]

-

Calculation: Calculate ε⊥ using the cell's geometry (A and d) and the measured C⊥.

Protocol 2: Measurement of Parallel Permittivity (ε∥)

This measurement requires the LC director to be aligned parallel to the probing electric field.

Step-by-Step Methodology:

-

Cell Preparation: Use a liquid crystal cell with a homeotropic alignment layer. This layer forces the LC molecules to align perpendicular to the glass substrates.

-

Cell Filling and Setup: Follow the same filling and connection procedures as described in Protocol 1.

-

Measurement: Apply the low-amplitude AC voltage. The electric field will now be parallel to the aligned LC molecules.

-

Data Acquisition: Measure the capacitance (C∥) as a function of frequency.

-

Calculation: Calculate ε∥ using the cell's geometry and the measured C∥.

Workflow Diagram for Dielectric Spectroscopy

The following diagram illustrates the generalized workflow for determining the dielectric anisotropy of a liquid crystal sample.

Caption: Experimental workflow for dielectric spectroscopy of liquid crystals.

Data Analysis and Calculation of Δε

Once C∥ and C⊥ are measured at a specific temperature and frequency (commonly 1 kHz), the dielectric anisotropy is calculated directly:

Δε = ε∥ - ε⊥ = (C∥/C₀) - (C⊥/C₀)

where C₀ is the capacitance of the empty cell in a vacuum. This process is repeated at different temperatures to characterize the material's behavior across its entire nematic range.

Chapter 4: Quantitative Analysis of PCH Compounds

Dielectric Properties of a Key PCH Compound

The compound 4-(trans-4'-n-pentylcyclohexyl)benzonitrile (PCH5) is a representative example of this family. While pure PCH compounds are often components of mixtures, studying their individual properties provides foundational understanding. Doping nematic liquid crystals like PCH5 with nanoparticles can alter their dielectric properties. For instance, dispersing diamond nanoparticles in PCH5 has been shown to decrease the dielectric anisotropy.[18]

Below is a table summarizing typical dielectric data for PCH5 and the effect of nanoparticle dispersion at 32°C and 1 kHz.

| Sample | Concentration of Dopant (wt%) | Perpendicular Permittivity (ε⊥) | Parallel Permittivity (ε∥) | Dielectric Anisotropy (Δε) |

| Pure PCH5 | 0% | ~5.1 | ~18.45 | 13.35 |

| PCH5 + DNPs | 0.5% | ~5.3 | ~17.45 | 12.15 |

| PCH5 + DNPs | 1.0% | ~5.8 | ~15.14 | 9.34 |

| Data derived from graphical representations in scientific literature for illustrative purposes.[18] |

The decrease in Δε upon adding nanoparticles is attributed to interactions between the nanoparticles and the LC molecules, which can disrupt the local ordering and affect the net dipole moment of the system.[1][18]

Factors Influencing Dielectric Anisotropy

The dielectric anisotropy is not a fixed value but is influenced by several external and internal factors.

-

Temperature Dependence: As temperature increases within the nematic phase, thermal energy introduces more disorder, causing a decrease in the orientational order parameter (S). According to the Maier-Meier theory, since Δε is proportional to S, the dielectric anisotropy decreases as the temperature rises, eventually dropping to zero at the nematic-to-isotropic phase transition.[6]

-

Frequency Dependence (Dielectric Relaxation): At different frequencies of the applied AC field, different polarization mechanisms dominate.[19] For polar liquid crystals like PCHs, a key feature is the relaxation of the parallel permittivity (ε∥) at high frequencies. The rotation of the elongated molecule around its short axis is a relatively slow process.[20] As the frequency of the electric field increases into the MHz range, the permanent dipole moment can no longer follow the field oscillations. This leads to a sharp drop in ε∥, and can even cause the sign of Δε to reverse from positive to negative at very high frequencies.[20]

-

Influence of Mixtures and Dopants: In practical applications, liquid crystals are almost always mixtures of several compounds.[2] The dielectric anisotropy of a mixture is a weighted average of the properties of its components. This allows for the fine-tuning of Δε to meet the specific voltage requirements of a device. Furthermore, the addition of dopants, such as nanoparticles or other mesogenic/non-mesogenic molecules, can significantly alter the dielectric properties through mechanisms like ion trapping or induced changes in molecular ordering.[1][21]

Chapter 5: Applications and Significance in Device Technology

The ability to control the orientation of PCH molecules with a low voltage, thanks to their high positive Δε, is the cornerstone of their utility in a vast array of electro-optical devices.

Core Application: Twisted Nematic (TN) Displays

The twisted nematic (TN) effect, which formed the basis of the first commercially successful LCDs, relies explicitly on materials with a positive Δε. In the "off" state (zero voltage), the planar-aligned LC molecules form a 90° twist between the two substrates, guiding polarized light through the display. When a voltage is applied, the positive Δε causes the molecules in the bulk of the cell to reorient parallel to the electric field (perpendicular to the substrates). This untwisting of the nematic director disrupts the light-guiding effect, switching the pixel to its "on" state. The high Δε of PCH-based mixtures allows this switching to occur at low operating voltages (e.g., 3-5 volts), which is critical for portable and low-power electronics.

Emerging Applications

Beyond displays, the tunable anisotropy of PCH compounds is being leveraged in advanced photonic applications:

-

Tunable Microwave and Millimeter-Wave Devices: The dielectric anisotropy persists into the GHz frequency range.[3][22] This allows for the creation of tunable phase shifters, filters, and antennas for telecommunications and radar systems, where applying a voltage changes the effective permittivity and thus the device's resonant frequency or phase delay.

-

Spatial Light Modulators (SLMs): SLMs are devices that can manipulate the phase, polarization, or amplitude of a light beam on a pixel-by-pixel basis. Devices based on positive Δε liquid crystals can act as dynamic optical elements, such as programmable lenses or holographic displays.[2]

-

Tunable Photonic Crystals: By infiltrating the voids of a photonic crystal with a PCH-based liquid crystal, the photonic bandgap of the structure can be tuned by applying an electric field, enabling the development of tunable optical switches and filters.[23]

Logical Diagram of Δε and Device Performance

This diagram illustrates the causal relationship between the molecular properties of PCH compounds and their impact on device performance.

Caption: Relationship between PCH molecular features and device performance.

Conclusion

Propylcyclohexyl benzonitrile compounds are a testament to the power of molecular engineering. Their design, which combines a rigid core for mesophase stability with a potent, strategically-aligned cyano group, directly translates into a high positive dielectric anisotropy. This fundamental property, as explained by the Maier-Meier theory, is the critical enabler for low-voltage, high-performance liquid crystal devices. A thorough understanding of the structure-property relationships and the experimental methods to quantify them, as detailed in this guide, is paramount for the continued innovation in liquid crystal science and the development of next-generation electro-optical technologies.

References

- Calculating the dielectric anisotropy of nematic liquid crystals: a reinvestigation of the Maier--Meier theory - Chin. Phys. B.

- Measurement of Dielectric Anisotropy of Some Liquid Crystals for Microwave Applications.

- High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications.

- Calculating the dielectric anisotropy of nematic liquid crystals: a reinvestigation of the Maier–Meier theory - INIS-IAEA.

- Calculating the dielectric anisotropy of nematic liquid crystals: a reinvestigation of the Maier–Meier theory - Chin. Phys. B.

- Full article: Determining dielectric properties of nematic liquid crystals at microwave frequencies using inverted microstrip lines - Taylor & Francis Online.

- Dielectric anisotropy changes in MBBA liquid crystal doped with barium titanate by a new method - PMC - PubMed Central.

- Analysis of the Dielectric Anisotropy of Typical Nematics with the Aid of the Maier-Meier Equations - Semantic Scholar.

- Dielectric Study of Liquid Crystal Dimers: Probing the Orientational Order and Molecular Interactions in Nematic and Twist-Bend Nematic Phases - NIH.

- Dielectric Spectroscopy Analysis of Liquid Crystals Recovered from End-of-Life Liquid Crystal Displays - PMC - PubMed Central.

- Dielectric anisotropy in liquid crystal mixtures with nematic and smectic phases - Chin. Phys. B.

- Experimental setup for simultaneous measurements of neutron diffraction and dielectric spectroscopy during crystallization of liquids | Review of Scientific Instruments | AIP Publishing.

- Technical Support Center: Optimizing Dielectric Spectroscopy of Liquid Crystals - Benchchem.

- New highly anisotropic liquid crystal materials for high-frequency applications.

- Introduction to Dielectric Measurements of Nematic Liquid Crystals - Lavrentovich Group.

- (PDF) Dielectric spectroscopy of liquid crystals. Electrodes resistivity and connecting wires inductance influence on dielectric measurements - ResearchGate.

- Dielectric Properties of Liquid Crystal Polymer Substrates in the Region from 90 to 140 GHz.

- Dielectric Spectroscopy of modulated liquid crystal structure - Roberta Almeida - YouTube.

- Dielectric and Electro-Optical Properties of Nematic Liquid Crystals Dispersed with Carboxylated Nanodiamond: Implications for High-Performance Electro-Optical Devices | ACS Applied Nano Materials - ACS Publications.

- (Colour online) Variation of dielectric anisotropy as a function of dopant concentration at 1 kHz frequency and 32°C temperature. - ResearchGate.

- Study of Intermolecular Interactions in Liquid Crystals: Para-butyl-p'-cyano-biphenyl.

- Nematic Liquid Crystals with High Positive Dielectric Anisotropy - ResearchGate.

- Dielectric properties of nematic liquid crystals in the ultralow frequency regime.

- octyloxy-4-cyanobiphenyl (8OCB) liquid crystal molecules: A DFT Study - International Journal of Research in Engineering and Science.

- Cyanobiphenyl Liquid Crystals Research Articles - Page 1 - R Discovery.

- Negative Dielectric Anisotropy Liquid Crystal with Improved Photo-Stability, Anti-Flicker, and Transmittance for 8K Display Applications - PMC - NIH.

- Directed crystalline symmetry transformation of blue-phase liquid crystals by reverse electrostriction - PMC - NIH.

Sources

- 1. Dielectric Spectroscopy Analysis of Liquid Crystals Recovered from End-of-Life Liquid Crystal Displays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cpb.iphy.ac.cn [cpb.iphy.ac.cn]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. mdpi.com [mdpi.com]

- 6. Dielectric anisotropy changes in MBBA liquid crystal doped with barium titanate by a new method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Negative Dielectric Anisotropy Liquid Crystal with Improved Photo-Stability, Anti-Flicker, and Transmittance for 8K Display Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Calculating the dielectric anisotropy of nematic liquid crystals: a reinvestigation of the Maier--Meier theory [cpb.iphy.ac.cn]

- 9. cpb.iphy.ac.cn [cpb.iphy.ac.cn]

- 10. [PDF] Analysis of the Dielectric Anisotropy of Typical Nematics with the Aid of the Maier-Meier Equations | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. discovery.researcher.life [discovery.researcher.life]

- 14. pubs.aip.org [pubs.aip.org]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Dielectric Study of Liquid Crystal Dimers: Probing the Orientational Order and Molecular Interactions in Nematic and Twist-Bend Nematic Phases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. lavrentovichgroup.com [lavrentovichgroup.com]

- 20. youtube.com [youtube.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. Directed crystalline symmetry transformation of blue-phase liquid crystals by reverse electrostriction - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Birefringence of trans-4-(4-Propylcyclohexyl)benzonitrile (PCH3)

This guide provides a comprehensive technical overview of the birefringence of the nematic liquid crystal trans-4-(4-Propylcyclohexyl)benzonitrile, commonly known as PCH3. Intended for researchers, scientists, and professionals in drug development and materials science, this document delves into the theoretical underpinnings, experimental determination, and critical factors influencing the optical anisotropy of this versatile liquid crystal.

Introduction: The Significance of Birefringence in PCH3

Trans-4-(4-Propylcyclohexyl)benzonitrile (PCH3) is a calamitic (rod-shaped) liquid crystal renowned for its stability and broad nematic range, making it a valuable component in various electro-optic applications. Birefringence (Δn), the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices, is a cornerstone of its functionality. This optical anisotropy allows for the manipulation of polarized light, a principle that underpins technologies such as liquid crystal displays (LCDs), spatial light modulators, and tunable optical components. A precise understanding and characterization of the birefringence of PCH3 are paramount for the design and optimization of these devices.

Theoretical Framework: Understanding Optical Anisotropy in Nematic Liquid Crystals

The birefringence of a nematic liquid crystal like PCH3 arises from the orientational order of its elongated molecules. In the nematic phase, the molecules tend to align along a common axis, known as the director. This collective alignment results in an optically anisotropic medium.

The Vuks Equation: A key theoretical tool for relating the macroscopic refractive indices to the microscopic molecular polarizabilities is the Vuks equation. This model assumes an isotropic local field and provides a relationship between the extraordinary and ordinary refractive indices (nₑ and nₒ) and the principal components of the molecular polarizability tensor (αₑ and αₒ):

(nₑ² - 1) / (n̄² + 2) = (N / 3ε₀) * αₑ (nₒ² - 1) / (n̄² + 2) = (N / 3ε₀) * αₒ

where n̄² = (nₑ² + 2nₒ²) / 3 is the average refractive index squared, N is the number of molecules per unit volume, and ε₀ is the permittivity of free space. The Vuks model is instrumental in analyzing experimental data to extract molecular-level information.[1][2][3]

Temperature Dependence and Haller's Approximation: The birefringence of a nematic liquid crystal is highly dependent on temperature. As the temperature approaches the nematic-isotropic transition temperature (the clearing point), the long-range orientational order decreases, leading to a reduction in birefringence.[4][5] This temperature dependence can be empirically described by Haller's approximation, which relates the birefringence (Δn) to the order parameter (S) and the clearing temperature (T_c):

Δn(T) = (Δn)₀ * (1 - T/T_c)ᵝ

where (Δn)₀ is the extrapolated birefringence at absolute zero, T is the absolute temperature, and β is a material-dependent exponent.[1][5] This relationship is crucial for predicting the performance of a liquid crystal device over a range of operating temperatures.

Quantitative Analysis: Birefringence of PCH3

Precise experimental data is the bedrock of material characterization. The following table summarizes the measured refractive indices and birefringence of PCH3 at a wavelength of 633 nm as a function of temperature.

| Temperature (°C) | nₑ (Extraordinary Refractive Index) | nₒ (Ordinary Refractive Index) | Δn (Birefringence) |